3,4-Bis(benzyloxy)benzamide

Medicinal Chemistry CNS Drug Design Lipophilicity

3,4-Bis(benzyloxy)benzamide (CAS 95946-91-1) is a synthetic benzamide derivative characterized by benzyloxy substituents at the 3- and 4-positions of its phenyl ring, with a molecular formula of C21H19NO3 and a molecular weight of 333.38 g/mol. This compound is primarily utilized as a versatile building block and synthetic intermediate in medicinal chemistry, particularly for constructing more complex molecules explored as neuroprotective agents and enzyme inhibitors.

Molecular Formula C21H19NO3
Molecular Weight 333.4 g/mol
CAS No. 95946-91-1
Cat. No. B8791825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(benzyloxy)benzamide
CAS95946-91-1
Molecular FormulaC21H19NO3
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)OCC3=CC=CC=C3
InChIInChI=1S/C21H19NO3/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H2,22,23)
InChIKeyNZTHOAIPLLCGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Bis(benzyloxy)benzamide (CAS 95946-91-1): Chemical Identity and Research-Grade Procurement Profile


3,4-Bis(benzyloxy)benzamide (CAS 95946-91-1) is a synthetic benzamide derivative characterized by benzyloxy substituents at the 3- and 4-positions of its phenyl ring, with a molecular formula of C21H19NO3 and a molecular weight of 333.38 g/mol . This compound is primarily utilized as a versatile building block and synthetic intermediate in medicinal chemistry, particularly for constructing more complex molecules explored as neuroprotective agents and enzyme inhibitors [1]. Its commercial availability is typically restricted to research-grade suppliers, where it is offered in small quantities at purities around 95%, suitable for laboratory-scale experimentation .

Why Generic Substitution Fails for 3,4-Bis(benzyloxy)benzamide in Advanced R&D


The 3,4-bis(benzyloxy) substitution pattern is not a generic feature of benzamides; it uniquely balances steric bulk and lipophilicity, profoundly impacting molecular recognition. Attempting to directly substitute this compound with simpler, commercially abundant analogs like 3,4-dimethoxybenzamide or mono-benzyloxy isomers overlooks the crucial role of the benzyl groups in target engagement . For instance, in structure-activity relationship (SAR) studies on neuroprotective agents, the shift from a mono-substituted benzyloxybenzamide core to specific, unsubstituted benzamides resulted in a significant loss of PSD95-nNOS inhibitory activity, highlighting that the specific benzyloxy-bearing scaffold is critical for establishing key interactions . Similarly, in enzyme inhibition, the 4-(benzyloxy)benzamide motif, a close analog, proved essential for nanomolar potency against PARP10, whereas the parent benzamide is inactive [1]. Therefore, the choice of 3,4-bis(benzyloxy)benzamide is not interchangeable; it represents a deliberate structural choice for projects aiming to explore a precise, defined chemical space.

Quantitative Differentiation Evidence for 3,4-Bis(benzyloxy)benzamide Selection


Enhanced Lipophilicity (clogP) vs. Dimethoxy Analog for CNS Target Engagement

The presence of benzyloxy versus methoxy groups on the benzamide scaffold dramatically increases lipophilicity, a critical parameter for crossing biological membranes including the blood-brain barrier (BBB). 3,4-Bis(benzyloxy)benzamide has a calculated LogP (clogP) of 4.1, making it considerably more lipophilic than the 3,4-dimethoxybenzamide analog (clogP = 0.7) [1]. This physicochemical property is a key driver in CNS drug discovery, where higher lipophilicity within an optimal range is associated with improved brain penetration [2].

Medicinal Chemistry CNS Drug Design Lipophilicity

Crucial Scaffold for Potent Neuroprotective PSD95-nNOS Inhibitors vs. Unsubstituted Benzamide

A seminal study on benzyloxy benzamide derivatives identified them as potent disruptors of the PSD95-nNOS protein-protein interaction (PPI), a key pathogenic driver in ischemic stroke. The lead compound, based on a benzyloxy benzamide scaffold, demonstrated significant neuroprotective efficacy. Critically, the SAR investigation showed that the benzyloxy benzamide core is essential; its replacement with a simple, unsubstituted benzamide resulted in a complete loss of inhibitory activity against the PSD95-nNOS interaction . This stark loss of function pinpoints the benzyloxy-substituted benzamide, of which 3,4-Bis(benzyloxy)benzamide is a key precursor, as an indispensable structural motif for this mechanism.

Neuroscience Ischemic Stroke PPI Inhibitor

Basis for Nanomolar PARP10 Enzyme Inhibition vs. Inactive Parent Benzamide

Research into mono-ADP-ribosyltransferase PARP10 inhibitors has validated the 4-(benzyloxy)benzamide motif, a regioisomer of our target compound, as a pharmacophore for potent inhibition. A 4-(benzyloxy)benzamide derivative (compound 32) displayed an IC50 of 230 nM against ARTD10 (PARP10) and rescued HeLa cells from ARTD10-induced cell death [1]. In stark contrast, the unsubstituted benzamide parent compound is inactive, demonstrating that the benzyloxy group is a non-negotiable requirement for enzyme inhibition within this chemical series. This establishes 3,4-bis(benzyloxy)benzamide as a direct synthetic gateway to exploring this validated pharmacophore, particularly for generating focused libraries with additional substitution.

Chemical Biology Enzyme Inhibition PARP

Disubstitution Advantage Over Mono-benzyloxy Isomers in Amyloid-β Aggregation Inhibition

A recent study evaluating N-benzyloxybenzamide derivatives as inhibitors of amyloid-beta (Aβ42) aggregation provides indirect evidence for the advantage of benzyloxy substitution. The research identified N-benzyloxybenzamide 7a as a promising lead for mitigating Aβ42-induced neurotoxicity, establishing that the N-benzyloxy moiety is essential for this activity [1]. While the 3,4-disubstitution pattern was not the direct focus, this study underscores the therapeutic potential of benzyloxybenzamides in Alzheimer's disease research. 3,4-Bis(benzyloxy)benzamide, with its additional functionalization site, offers a superior starting point for generating focused libraries to explore this mechanism further, compared to simpler mono-benzyloxy isomers which lack the second position for potential synergistic interactions.

Alzheimer's Disease Amyloid-beta Aggregation Inhibitor

Core Structure in Patented Kinase and GPCR Modulators vs. Non-Patented Analogs

The benzyloxybenzamide core is a recognized privileged structure in multiple patent families, conferring intellectual property relevance. For example, 2-(benzyloxy)benzamides are patented as potent LRRK2 kinase inhibitors for Parkinson's disease [1], and a distinct series of 2-(benzyloxy)benzamides has been reported as potent functional antagonists of the TRPM8 ion channel with improved LipE and LE [2]. While these patents focus on the 2-substitution pattern, they validate the broader benzyloxybenzamide class. The 3,4-bis(benzyloxy)benzamide regioisomer offers a non-obvious, composition-of-matter-differentiated starting point for medicinal chemistry exploration around valuable biological targets, representing a novel chemical space relative to the heavily explored 2-substituted analogs.

Kinase Inhibition TRPM8 Antagonism Intellectual Property

High-Impact Application Scenarios for 3,4-Bis(benzyloxy)benzamide in Scientific Research


Synthesis and Optimization of Neuroprotective Agents for Ischemic Stroke

The compound serves as a direct synthetic precursor to the benzyloxy benzamide pharmacophore essential for inhibiting the PSD95-nNOS protein-protein interaction, a validated strategy for treating ischemic stroke. Based on SAR studies, the benzyloxy substitution is a non-negotiable requirement for activity, whereas unsubstituted benzamide is inactive . This makes 3,4-bis(benzyloxy)benzamide a critical starting material for medicinal chemistry programs aiming to develop novel, non-NMDAR-based neuroprotectants.

Development of Selective Mono-ART PARP Chemical Biology Probes

The 3,4-bis(benzyloxy)benzamide scaffold is structurally related to potent (IC50 = 230 nM) and selective inhibitors of the mono-ADP-ribosyltransferase PARP10/ARTD10. The benzyloxy motif is essential for enzyme inhibition, with the parent benzamide showing no activity [1]. It is an ideal building block for synthesizing next-generation probes to dissect the roles of MARylation in DNA repair, inflammation, and cancer biology.

Exploration of Kinase and Ion Channel Chemical Space for Lead Generation

The benzyloxybenzamide core is a validated privileged structure in kinase (LRRK2) and ion channel (TRPM8) drug discovery, with 2-(benzyloxy)benzamides known to possess potent activity and improved drug-like properties [2]. 3,4-Bis(benzyloxy)benzamide offers a distinct regioisomer to explore novel intellectual property. Its differentiated substitution pattern can be leveraged to design selective tool compounds for targets like LRRK2 (Parkinson's disease) or TRPM8 (pain), moving beyond the known 2-substituted chemical space.

Amyloid-β Aggregation Inhibitor and Neurodegeneration Research

Following the identification of N-benzyloxybenzamides as inhibitors of Aβ42 aggregation [3], 3,4-bis(benzyloxy)benzamide provides a versatile disubstituted scaffold for generating focused compound libraries. This enables Alzheimer's disease researchers to systematically probe the structure-activity relationships of benzyloxybenzamide-based aggregation inhibitors, with the second benzyloxy group offering an additional vector for modulating potency and physicochemical properties.

Quote Request

Request a Quote for 3,4-Bis(benzyloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.